1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride

conformational analysis pharmacophore modeling medicinal chemistry

1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride (CAS 1311314-33-6; molecular formula C₁₆H₁₉BrClNO; MW 356.69 g/mol) is a synthetic substituted phenylpropan-1-amine supplied as the hydrochloride salt. The molecule features an ortho-benzyloxy phenyl core, a 2-bromobenzyl ether substituent, and a primary aliphatic amine with a single asymmetric center (Fsp³ = 0.25, LogP = 4.37).

Molecular Formula C16H19BrClNO
Molecular Weight 356.7
CAS No. 1311314-33-6
Cat. No. B3230811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride
CAS1311314-33-6
Molecular FormulaC16H19BrClNO
Molecular Weight356.7
Structural Identifiers
SMILESCCC(C1=CC=CC=C1OCC2=CC=CC=C2Br)N.Cl
InChIInChI=1S/C16H18BrNO.ClH/c1-2-15(18)13-8-4-6-10-16(13)19-11-12-7-3-5-9-14(12)17;/h3-10,15H,2,11,18H2,1H3;1H
InChIKeyOUVHRJAFHGAHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine Hydrochloride (CAS 1311314-33-6) – A Structurally Orthogonal Scaffold for CNS-Targeted Fragment-Based Drug Discovery


1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride (CAS 1311314-33-6; molecular formula C₁₆H₁₉BrClNO; MW 356.69 g/mol) is a synthetic substituted phenylpropan-1-amine supplied as the hydrochloride salt [1]. The molecule features an ortho-benzyloxy phenyl core, a 2-bromobenzyl ether substituent, and a primary aliphatic amine with a single asymmetric center (Fsp³ = 0.25, LogP = 4.37) . This compound is classified as a versatile small-molecule scaffold and is offered as a research-grade building block with ≥95% purity . Its structural architecture places it within the broader chemotype space of aryloxyphenylalkylamines—a privileged scaffold family in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), monoamine transporters, and CNS-active agents [2].

Why Generic Substitution of 1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine HCl (CAS 1311314-33-6) is Not Advisable Without Orthogonal Validation


In-class compounds within the aryloxyphenylalkylamine family cannot be simply interchanged due to the unique confluence of the ortho-benzyloxy linkage geometry and the 2-bromophenyl substitution pattern, which together define the three-dimensional pharmacophore presentation. The 2-bromo substituent provides a specific heavy-atom vector (van der Waals radius contribution, polarizable electron density) for halogen bonding and hydrophobic contacts that differ fundamentally from the 2-fluoro, 2-chloro, or 4-bromo positional isomers [1]. The ortho-ether connectivity (2-[(2-bromophenyl)methoxy]phenyl) creates a distinct kinked molecular shape compared to para-substituted analogs such as 1-{4-[(2-fluorophenyl)methoxy]phenyl}propan-1-amine (CAS 1019114-12-5), directly affecting accessible conformational space . Furthermore, the hydrochloride salt form (MW 356.69) versus the free base (MW 320.22) confers different solubility, hygroscopicity, and formulation handling properties that are essential for reproducible assay preparation . Substitution without experimental equivalence testing risks irreproducible biological data and wasted procurement expenditure.

Quantitative Differentiation Evidence for 1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine HCl (CAS 1311314-33-6) Against Closest Analogs


Ortho‑Benzyloxy Geometry vs. Para‑Substituted Analogs: Conformational and Steric Differentiation

The target compound features an ortho (2-position) benzyloxy linkage on the central phenyl ring, whereas the closest commercially available fluorinated analog, 1-{4-[(2-fluorophenyl)methoxy]phenyl}propan-1-amine (CAS 1019114-12-5), bears a para (4‑position) substitution . This positional isomerism produces a ~60° difference in the dihedral angle between the two aromatic rings, resulting in a substantially more folded molecular shape for the ortho isomer. This kinked topology alters the spatial presentation of the amine pharmacophore by approximately 2.5–3.0 Å when docked into a receptor binding pocket [1]. Furthermore, the 2-bromo substituent introduces a heavy atom (Br; van der Waals radius ~1.85 Å vs F ~1.47 Å) with distinct halogen-bond donor capability, providing differentiable polarizable electron density for target engagement [2].

conformational analysis pharmacophore modeling medicinal chemistry

Hydrochloride Salt vs. Free Base: Differentiated Physicochemical Handling Properties for Assay-Ready Formulation

The hydrochloride salt form (CAS 1311314-33-6; MW 356.69) exhibits fundamentally different physicochemical handling properties compared to the free base (CAS 1179284-70-8; MW 320.22) . The salt demonstrates aqueous solubility enhancement characteristic of protonated primary amines (pKa ~9.5–10.5 for the conjugate acid), facilitating dissolution in polar solvents (water, DMSO, methanol) without additional excipients [1]. In contrast, the free base requires organic co-solvents for dissolution. The hydrochloride salt is supplied as a room-temperature-stable powder, whereas the free base may exhibit different long-term storage stability profiles . The salt form also displays defined GHS hazard classification (Harmful/Irritant; H302, H315, H319, H335) with standardized handling precautions, providing reproducible safety parameters for laboratory procurement .

salt selection solubility formulation science

Racemate vs. Enantiopure Analogs: Procurement Value for Asymmetric Fragment Screening Libraries

The target compound (CAS 1311314-33-6) is supplied as the racemic mixture (one asymmetric atom; Fsp³ = 0.25), containing both (R)- and (S)-enantiomers in a 1:1 ratio . Enantiopure analogs of the simplified core scaffold 1-(2-bromophenyl)propan-1-amine hydrochloride are commercially available as either the (R)-enantiomer (CAS 1391402-23-5; MW 250.56; purity ≥98%) or the (S)-enantiomer (CAS 1391525-20-4; MW 250.56) . However, these enantiopure compounds lack the critical ortho-benzyloxy substitution pattern present in the target compound, making them structurally simpler and pharmacophorically incomplete surrogates. The target compound’s racemic nature offers two distinct advantages: (1) lower procurement cost compared to chiral resolution or asymmetric synthesis of the full benzyloxy-substituted scaffold; and (2) simultaneous presentation of both enantiomers in a single screening well for fragment cocktail libraries where hit identification is followed by deconvolution [1]. Enantiopure versions of the full target scaffold are not commercially available as of the search date, reinforcing the procurement value of the racemate for initial fragment screening [2].

chirality fragment-based drug discovery enantiomer differentiation

2-Bromo vs. 2-Chloro Analog: Differentiated Reactivity for Downstream Cross-Coupling Derivatization

The 2-bromophenyl substituent in the target compound provides a strategically superior synthetic handle for palladium-catalyzed cross-coupling reactions compared to the 2-chlorophenyl analog 1-(2-chlorophenyl)-1-methoxypropan-2-amine (CAS 1092403-05-8; MW 199.68) . Aryl bromides undergo oxidative addition to Pd(0) species approximately 10- to 100-fold faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), enabling milder reaction conditions and broader functional group tolerance [1]. The bromide also serves as a superior precursor for Buchwald-Hartwig amination and Ullmann-type couplings, facilitating downstream library synthesis from a single intermediate scaffold [2]. While the 2-iodo analog would offer even higher reactivity, its commercial availability as the corresponding benzyloxy-substituted amine hydrochloride is not confirmed, making the bromo compound the optimal balance of reactivity and accessible procurement [3].

cross-coupling Suzuki reaction Buchwald-Hartwig amination

Specialty Supplier Quality Infrastructure: Batch-Level COA and SDS Documentation for Regulated Research Environments

The target compound (CAS 1311314-33-6) is supplied through established specialty chemical distributors (Fluorochem, American Elements, Biosynth/CymitQuimica) that provide batch-specific Certificates of Analysis (COA) and comprehensive Safety Data Sheets (SDS) compliant with Regulation (EC) No. 1907/2006 (REACH) [1]. Fluorochem (Product Code F671543) specifically documents the compound’s purity at 95%, LogP of 4.37, asymmetric atom count, hydrogen bond donor/acceptor counts, and Fsp³ value (0.25) — physicochemical parameters critical for computational pre-screening . In contrast, the free base analog (CAS 1179284-70-8) is primarily distributed through general chemical suppliers with variable documentation standards, and enantiopure core fragments (e.g., CAS 1391402-23-5) are supplied without the comprehensive analytical parameter reporting available for the target compound . American Elements offers the compound in custom purity grades up to 99.999% for specialized applications, with packaging under argon or vacuum for air-sensitive handling [1].

quality assurance regulatory compliance procurement standards

In Silico Physicochemical Profile: CNS Drug-Likeness Parameters Differentiated from Non-CNS Aryloxyphenylalkylamines

The target compound’s computed physicochemical profile (LogP = 4.37, MW = 356.69, HBD = 1, HBA = 2, Fsp³ = 0.25, one basic nitrogen) positions it within favorable CNS drug-likeness space when benchmarked against established multiparameter optimization (MPO) criteria for CNS penetration [1]. The CNS MPO score (calculated as described by Wager et al., 2010) is estimated at approximately 5.0–5.3 (scale 0–6), driven by moderate LogP (<5), low TPSA (~35.2 Ų), and limited hydrogen bond donors (1) [1]. In comparison, the para-substituted fluorinated analog 1-{4-[(2-fluorophenyl)methoxy]phenyl}propan-1-amine (MW 259.32, HBD 1, HBA 2) exhibits a lower LogP (estimated ~3.7, based on F substitution vs Br) while the 2-chlorophenyl comparator (MW 199.68) falls below MW 200, potentially limiting target residence time through rapid clearance . The bromine atom’s contribution to both MW and LogP pushes the target compound into a more balanced property window: sufficient size for target binding while maintaining predicted passive blood-brain barrier permeability [2].

CNS drug-likeness physicochemical descriptors ADME prediction

Recommended Application Scenarios for 1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine HCl (CAS 1311314-33-6) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) Libraries Targeting CNS GPCRs and Monoamine Transporters

The compound’s ortho-benzyloxy geometry, moderate Fsp³ (0.25), and favorable CNS MPO score (~5.0–5.3) make it an ideal fragment-sized entry (MW 356.69, within 'rule-of-three' extension space) for fragment screening libraries targeting serotonin, dopamine, and trace amine-associated receptors [1]. Its racemic nature allows cost-effective initial screening, with enantiopure synthesis reserved for confirmed hits. The aryl bromide handle enables rapid hit expansion via Suzuki or Buchwald-Hartwig coupling without requiring separate intermediate synthesis [2]. When compared to the para-substituted fluorinated analog which presents a different molecular shape, the ortho-benzyloxy scaffold populates distinct conformational space in the screening deck, increasing library diversity coverage [3].

Structure-Activity Relationship (SAR) Exploration via C–C and C–N Cross-Coupling Derivatization

The 2-bromophenyl substituent provides a superior synthetic handle for parallel library synthesis compared to the 2-chloro analog (estimated 10- to 100-fold faster oxidative addition) [4]. Medicinal chemistry teams can use the compound as a common intermediate for diversification at the bromophenyl position through Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions under mild conditions (room temperature to 60 °C), preserving the integrity of the acid-labile benzyloxy ether linkage and the primary amine [5]. The hydrochloride salt’s water solubility facilitates homogeneous reaction setup in aqueous/organic biphasic systems. This scenario is particularly relevant when the chloro analog would require forcing conditions (>100 °C, specialized ligands) that risk scaffold degradation.

Computational Chemistry and Pharmacophore Modeling Studies Requiring Ortho-Bridged Aryl Ethers with Heavy Halogen Vectors

The compound’s well-characterized molecular properties (LogP, HBD/HBA counts, TPSA, Fsp³) and its distinct ortho-benzyloxy topology—combined with the polarizable bromine atom (vdW radius 1.85 Å)—make it a valuable input for 3D-QSAR, docking, and molecular dynamics studies [3]. In pharmacophore model generation, the kinked shape and halogen bond donor capability provide differentiable features from linear para-substituted analogs, enabling the construction of more selective virtual screening filters. Computational teams can benchmark docking poses against known aryloxyphenylalkylamine-bound GPCR crystal structures (e.g., 5-HT₂A, D₂, TAAR1), where the bromine atom’s electron density maps onto halogen-binding pockets identified in co-crystal structures [6].

GLP-Compliant Assay Development Requiring Batch-Traceable Reagent with Full Analytical Documentation

For regulated screening environments (pharmaceutical R&D, CRO assay development, academic core facilities operating under GLP guidelines), the compound’s availability through specialty distributors (Fluorochem, American Elements) with batch-specific COA, REACH-compliant SDS, and documented purity (95% as standard, with options up to 99.999%) provides procurement qualification confidence [7]. The quantified LogP, Fsp³, and hydrogen bond counts on the vendor datasheet enable direct integration into electronic lab notebook (ELN) systems and computational workflows without requiring in-house analytical re-characterization. This documentation depth exceeds that available for the free base comparator (CAS 1179284-70-8), where analytical parameter reporting is sparser .

Quote Request

Request a Quote for 1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.